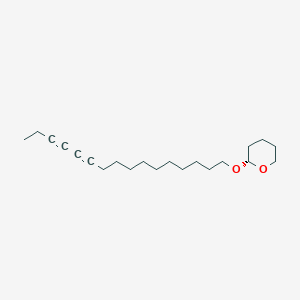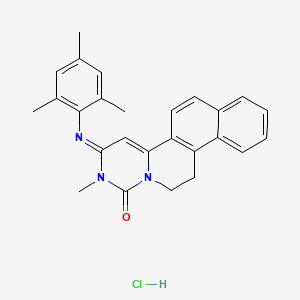
1H-Benzo(f)pyrimido(6,1-a)isoquinolin-1-one, 2,3,11,12-tetrahydro-2-methyl-3-((2,4,6-trimethylphenyl)imino)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzo(f)pyrimido(6,1-a)isoquinolin-1-one, 2,3,11,12-tetrahydro-2-methyl-3-((2,4,6-trimethylphenyl)imino)-, monohydrochloride is a complex organic compound with a molecular formula of C26H26ClN3O and a molecular weight of 431964 This compound is known for its unique structure, which combines elements of benzo, pyrimido, and isoquinolinone frameworks
Métodos De Preparación
The synthesis of 1H-Benzo(f)pyrimido(6,1-a)isoquinolin-1-one, 2,3,11,12-tetrahydro-2-methyl-3-((2,4,6-trimethylphenyl)imino)-, monohydrochloride typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core benzo(f)pyrimido(6,1-a)isoquinolin-1-one structure, followed by the introduction of the tetrahydro and methyl groups. The final step involves the formation of the imino group with 2,4,6-trimethylphenyl and the addition of the hydrochloride to form the monohydrochloride salt. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Análisis De Reacciones Químicas
1H-Benzo(f)pyrimido(6,1-a)isoquinolin-1-one, 2,3,11,12-tetrahydro-2-methyl-3-((2,4,6-trimethylphenyl)imino)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into smaller fragments.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Benzo(f)pyrimido(6,1-a)isoquinolin-1-one, 2,3,11,12-tetrahydro-2-methyl-3-((2,4,6-trimethylphenyl)imino)-, monohydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 1H-Benzo(f)pyrimido(6,1-a)isoquinolin-1-one, 2,3,11,12-tetrahydro-2-methyl-3-((2,4,6-trimethylphenyl)imino)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to changes in cellular processes, such as cell growth, apoptosis, or immune response. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1H-Benzo(f)pyrimido(6,1-a)isoquinolin-1-one, 2,3,11,12-tetrahydro-2-methyl-3-((2,4,6-trimethylphenyl)imino)-, monohydrochloride can be compared with other similar compounds, such as:
1H-Benzo(f)pyrimido(6,1-a)isoquinolin-1-one derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Tetrahydroisoquinoline derivatives: These compounds have a similar tetrahydroisoquinoline framework but may have different functional groups.
Imino derivatives: Compounds with imino groups attached to various aromatic or heterocyclic structures.
The uniqueness of this compound lies in its specific combination of structural elements, which may confer unique chemical and biological properties.
Propiedades
Número CAS |
108446-08-8 |
|---|---|
Fórmula molecular |
C26H26ClN3O |
Peso molecular |
432.0 g/mol |
Nombre IUPAC |
5-methyl-4-(2,4,6-trimethylphenyl)imino-5,7-diazatetracyclo[8.8.0.02,7.011,16]octadeca-1(10),2,11,13,15,17-hexaen-6-one;hydrochloride |
InChI |
InChI=1S/C26H25N3O.ClH/c1-16-13-17(2)25(18(3)14-16)27-24-15-23-22-10-9-19-7-5-6-8-20(19)21(22)11-12-29(23)26(30)28(24)4;/h5-10,13-15H,11-12H2,1-4H3;1H |
Clave InChI |
WOJYTUKSGLONHE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)N=C2C=C3C4=C(CCN3C(=O)N2C)C5=CC=CC=C5C=C4)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



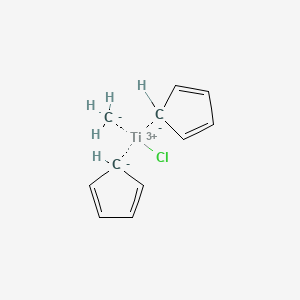
![6-Ethyl-2,10,10-trimethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B15186130.png)
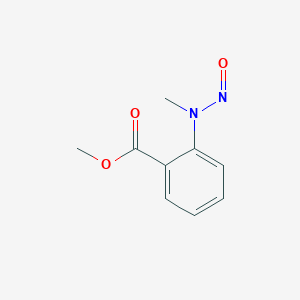
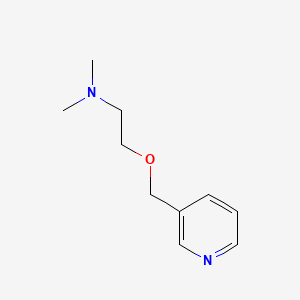
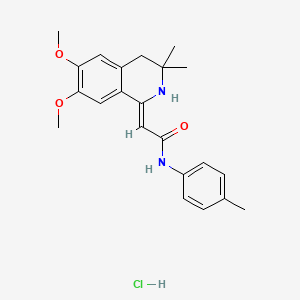

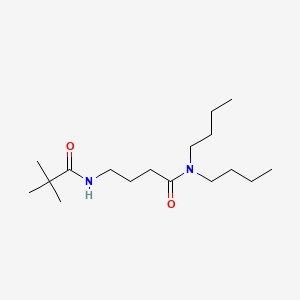
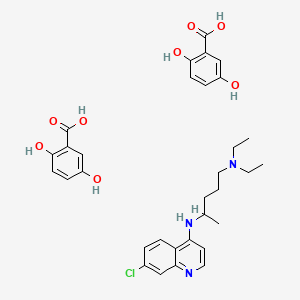
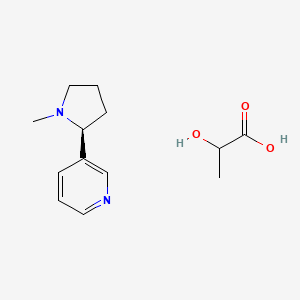

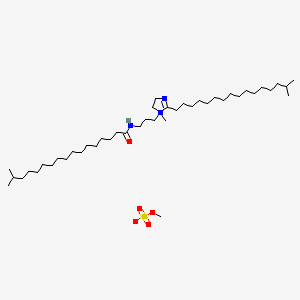
![(E)-but-2-enedioic acid;5-(3-chlorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B15186194.png)
